RSR13, chemically known as 2-[4-[[(3,5-dimethylanilino)carbonyl]methyl]phenoxy]-2-methylpropionic acid, is a synthetic allosteric modifier of hemoglobin. [, ] This means it binds to hemoglobin, the protein responsible for carrying oxygen in red blood cells, and alters its affinity for oxygen. [, ] Specifically, RSR13 stabilizes the deoxygenated form of hemoglobin, promoting the release of oxygen into tissues. [] This property makes it a potential therapeutic agent for conditions characterized by hypoxia (low oxygen levels) such as stroke, ischemia, and cancer. [, , , ]
RSR13 exerts its therapeutic effects by binding to hemoglobin and reducing its affinity for oxygen. [, , ] This binding shifts the oxygen-hemoglobin dissociation curve to the right, promoting the release of oxygen from red blood cells to tissues, particularly in areas with low oxygen tension. [, , ]
Treatment of Stroke and Ischemia: By enhancing oxygen delivery to oxygen-deprived tissues, RSR13 has shown promise in reducing brain infarct size following stroke in animal models. [] It improves myocardial recovery after hypothermic cardiopulmonary bypass and enhances the recovery of stunned myocardium. [, , ]
Cancer Therapy: RSR13's ability to increase tumor oxygenation makes it a potential adjuvant therapy in cancer treatment. [] Studies demonstrate its role as a radiosensitizer, enhancing the efficacy of radiation therapy by increasing the sensitivity of hypoxic tumor cells to radiation. [, ] Additionally, it shows potential in improving the effectiveness of chemotherapy. []
Doping Control in Sports: Due to its potential for enhancing athletic performance by increasing oxygen uptake, RSR13 is prohibited in sports. [] Research focuses on developing and refining detection methods in urine samples for doping control purposes. [, ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: